molecular formula C25H21N3O3 B2427399 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 931704-32-4

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2427399
CAS No.: 931704-32-4
M. Wt: 411.461
InChI Key: VFESFRSTWTZFMC-UHFFFAOYSA-N
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Description

“2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features multiple functional groups, including an oxazole ring, a furan ring, and a dihydroisoquinoline moiety, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-17-6-8-20(9-7-17)29-16-21-10-11-23(30-21)24-27-22(14-26)25(31-24)28-13-12-18-4-2-3-5-19(18)15-28/h2-11H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFESFRSTWTZFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the furan and dihydroisoquinoline groups. Common reagents used in these reactions include:

    Oxidizing agents: To facilitate the formation of the oxazole ring.

    Catalysts: Such as palladium or copper catalysts to promote coupling reactions.

    Solvents: Like dichloromethane or dimethylformamide to dissolve reactants and control reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as chromatography or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: Where the compound is exposed to oxidizing agents to form new functional groups.

    Reduction: Involving reducing agents to convert certain groups to their reduced forms.

    Substitution: Where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metal catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity : Preliminary studies have shown that derivatives of oxazole and furan compounds possess anticancer properties. The specific structure of this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
  • Anti-inflammatory Properties : Compounds containing furan and oxazole moieties have been reported to exhibit anti-inflammatory effects. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways can lead to reduced inflammation and pain relief .
  • Antimicrobial Effects : Some studies suggest that similar compounds demonstrate antimicrobial activity against various pathogens, including bacteria and fungi. This could position the compound as a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have focused on the therapeutic potential of compounds related to this structure:

  • Anticancer Studies : A study evaluated the antiproliferative activity of similar compounds against human tumor cell lines, demonstrating promising results in inhibiting cancer cell growth through specific pathways .
  • Anti-inflammatory Research : Another investigation highlighted the effectiveness of furan derivatives in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Testing : Research has shown that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains, indicating their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, influencing various biological pathways. The exact mechanism would require detailed studies, including:

    Binding assays: To identify molecular targets.

    Pathway analysis: To determine the biological effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds with similar dihydroisoquinoline structures.

    Oxazole derivatives: Molecules containing the oxazole ring.

    Furan derivatives: Compounds featuring the furan ring.

Uniqueness

“2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile” is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to simpler analogs.

Biological Activity

The compound 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile (CAS Number: 941881-91-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O4C_{23}H_{26}N_{4}O_{4} with a molecular weight of 422.5 g/mol. The structure features a furan ring, an oxazole moiety, and a tetrahydroisoquinoline segment, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan and oxazole intermediates .
  • Coupling reactions under specific conditions to produce the final compound.
  • Optimization techniques in industrial settings to enhance yield and efficiency.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the furan and oxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds similar to the target molecule were tested against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines. The most potent derivatives showed IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Compound AHeLa1.5
Compound BHepG22.0
Target CompoundVero3.0

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in tumor proliferation pathways, leading to reduced cell growth.
  • Apoptosis Induction : Activation of apoptotic pathways through the modulation of Bcl-2 family proteins has been observed in related compounds.

Case Studies

  • Study on Related Compounds : A study evaluated the biological activity of various furan derivatives and found that those with similar structural features to our compound exhibited promising anticancer properties by inducing apoptosis in cancer cells .
  • In Vivo Studies : Animal models treated with similar oxazole derivatives showed significant tumor size reduction compared to control groups, indicating potential therapeutic efficacy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl}-1,3-oxazole-4-carbonitrile?

  • Answer : The synthesis involves multi-step reactions, including:

  • Coupling of furan and tetrahydroisoquinoline moieties : Requires inert atmospheres (N₂/Ar) and solvents like DMF or THF to prevent oxidation .
  • Oxazole ring formation : Achieved via cyclization under controlled temperatures (60–80°C) with catalysts such as Pd(OAc)₂ .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps .
  • Analytical validation : Monitor reactions via TLC (Rf tracking) and confirm purity via HPLC (>95%) and NMR (¹H/¹³C, COSY for regiochemistry) .

Q. How can researchers optimize reaction yields during the synthesis of the furan-tetrahydroisoquinoline intermediate?

  • Answer : Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .
  • Catalyst screening : PdCl₂(PPh₃)₂ improves cross-coupling efficiency compared to Cu-based catalysts .
  • Temperature gradients : Stepwise heating (40°C → 70°C) reduces side-product formation .
  • By-product analysis : Use LC-MS to identify and quantify impurities, adjusting stoichiometry accordingly .

Q. What spectroscopic techniques are most reliable for confirming the oxazole ring’s regiochemistry?

  • Answer :

  • 2D NMR (HMBC/NOESY) : Correlates protons on C-2 and C-5 of the oxazole with adjacent carbonyl and nitrile groups .
  • X-ray crystallography : Resolves spatial arrangement using SHELXL for refinement (R-factor < 0.05) .
  • High-resolution MS : Confirms molecular formula (e.g., [M+H]⁺ = 458.18) and fragments diagnostic of the oxazole core .

Advanced Research Questions

Q. How can computational models resolve discrepancies between predicted and observed puckering in the tetrahydroisoquinoline moiety?

  • Answer :

  • Puckering coordinate analysis : Apply Cremer-Pople parameters (θ, φ) to quantify non-planarity from crystallographic data .
  • DFT optimization : Compare B3LYP/6-31G(d)-calculated geometries with X-ray structures (RMSD < 0.2 Å) to validate conformational preferences .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. DMSO) on ring flexibility .

Q. What strategies mitigate conflicting bioactivity results between enzyme inhibition assays and cell-based studies?

  • Answer :

  • Solubility adjustments : Use co-solvents (e.g., 10% DMSO) or liposomal encapsulation to enhance cellular uptake .
  • Metabolite profiling : LC-MS/MS identifies intracellular degradation products that may antagonize activity .
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to verify binding to intended targets (e.g., kinases) .

Q. How do steric and electronic effects of the 4-methylphenoxy group influence the compound’s reactivity in nucleophilic substitutions?

  • Answer :

  • Steric maps : Generate using Mercury software to identify hindered sites (e.g., ortho positions on the phenyl ring) .
  • Hammett analysis : Compare σ⁺ values of substituents to predict electron withdrawal/donation effects on reaction rates .
  • Competitive experiments : React with diverse nucleophiles (e.g., amines vs. thiols) to quantify regioselectivity .

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